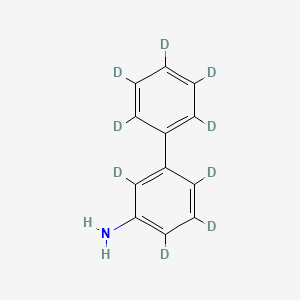
Biocytin-L-proline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Biocytin-L-proline is a compound that combines biocytin, a derivative of biotin, with L-proline, an amino acid. Biocytin is an amide formed from the vitamin biotin and the amino acid L-lysine. This compound is often used in biochemical and neurobiological research due to its ability to label and trace neurons .
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Biocytin-L-proline involves the conjugation of biocytin with L-proline. One common method includes the activation of the carboxyl group of biocytin, followed by its reaction with the amino group of L-proline under controlled conditions. The reaction typically requires a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like N-hydroxysuccinimide (NHS) to facilitate the formation of the amide bond .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using automated peptide synthesizers. The process ensures high purity and yield, which is crucial for its application in research and industry. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .
化学反应分析
Types of Reactions: Biocytin-L-proline can undergo various chemical reactions, including:
Oxidation: The biotin moiety can be oxidized to form biotin sulfoxide or biotin sulfone.
Reduction: The compound can be reduced to its corresponding amine.
Substitution: The amide bond can be hydrolyzed under acidic or basic conditions to yield biocytin and L-proline separately.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide (H₂O₂) or other oxidizing agents.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Hydrochloric acid (HCl) or sodium hydroxide (NaOH) for hydrolysis.
Major Products:
Oxidation: Biotin sulfoxide, biotin sulfone.
Reduction: Biocytin amine.
Substitution: Biocytin, L-proline.
科学研究应用
Biocytin-L-proline has a wide range of applications in scientific research:
Neurobiology: Used as a neuronal tracer to label and visualize neurons in brain tissue.
Biochemistry: Employed in protein labeling and purification due to its strong affinity for avidin and streptavidin.
Industry: Utilized in the production of biotinylated proteins and peptides for various biochemical assays.
作用机制
Biocytin-L-proline exerts its effects primarily through its biotin moiety, which has a high affinity for avidin and streptavidin. This strong binding allows for the visualization and tracking of biocytin-labeled molecules in biological systems. The L-proline component may also contribute to the compound’s stability and solubility in aqueous solutions .
相似化合物的比较
Biocytin: A simpler form of biocytin-L-proline, lacking the L-proline moiety.
Biotin: The parent compound of biocytin, used extensively in biochemical assays.
L-Proline: An amino acid used in various biochemical and industrial applications.
Uniqueness: this compound is unique due to its combination of biocytin and L-proline, which enhances its stability and solubility. This makes it particularly useful in applications requiring long-term labeling and tracking of biological molecules .
属性
IUPAC Name |
(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[[(2R)-pyrrolidine-2-carbonyl]amino]hexanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H35N5O5S/c27-17(9-2-1-8-16-18-15(12-32-16)25-21(31)26-18)23-10-4-3-6-14(20(29)30)24-19(28)13-7-5-11-22-13/h13-16,18,22H,1-12H2,(H,23,27)(H,24,28)(H,29,30)(H2,25,26,31)/t13-,14+,15+,16+,18+/m1/s1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRNBERKLWAYKKP-IMPIEMTGSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(NC1)C(=O)NC(CCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H](NC1)C(=O)N[C@@H](CCCCNC(=O)CCCC[C@H]2[C@@H]3[C@H](CS2)NC(=O)N3)C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H35N5O5S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10652473 |
Source


|
| Record name | D-Prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
469.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1356931-03-7 |
Source


|
| Record name | D-Prolyl-N~6~-{5-[(3aS,4S,6aR)-2-oxohexahydro-1H-thieno[3,4-d]imidazol-4-yl]pentanoyl}-L-lysine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10652473 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![[S-Methanethiosulfonylcysteaminyl]ethylenediamine-N,N,N',N'-Tetraacetic Acid](/img/structure/B561746.png)



![2-[Nalpha-Benzoylbenzoicamido-N6-(6-biotinamidocaproyl)-L-lysinylamido]ethyl Methanethiosulfonate](/img/structure/B561751.png)


![methyl (1R,3aS,5aS,5bR,7aR,11aR,11bR,13aR,13bR)-9-acetyloxy-5a-(hydroxymethyl)-5b,8,8,11a-tetramethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysene-3a-carboxylate](/img/structure/B561755.png)






